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Compound of Interest

Compound Name: 1-Bromo-10-phenyldecane

Cat. No.: B1273156

For Researchers, Scientists, and Drug Development Professionals
Introduction

1-Bromo-10-phenyldecane is a bifunctional organic molecule featuring a long aliphatic chain,
a terminal bromine atom, and a terminal phenyl group. This structure makes it a valuable
intermediate in organic synthesis, particularly for the introduction of a ten-carbon spacer with
reactive handles at both ends. Accurate structural elucidation and purity assessment are
paramount for its application in research and development. This guide provides a detailed
overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 1-Bromo-10-phenyldecane. Due to the limited availability of public
experimental spectra for this specific compound, this guide presents predicted data based on
the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Bromo-10-phenyldecane.
These predictions are based on established chemical shift and fragmentation patterns for
similar chemical environments.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~7.25-7.35 Multiplet 2H m-H of Phenyl Ring

) 0-H and p-H of Phenyl
~7.15-7.25 Multiplet 3H _

Ring

~3.40 Triplet 2H -CH2-Br
~2.60 Triplet 2H -CHz-Ph
~1.85 Quintet 2H -CHz2-CH2-Br
~1.55-1.65 Multiplet 2H -CH2-CH2-Ph

] -(CHz2)e- (Aliphatic
~1.20-1.45 Multiplet 12H

Chain)

Table 2: Predicted *C NMR Spectral Data

Chemical Shift (6, ppm)

Assignment

~142.8 C (quaternary) of Phenyl Ring
~128.4 m-C of Phenyl Ring

~128.2 0-C of Phenyl Ring

~125.6 p-C of Phenyl Ring

~35.9 -CHz2-Ph

~34.0 -CH2-Br

~32.8 -CH2-CH2-Br

~ 315 -CH2-CH2-Ph

~29.5-28.2 -(CHz)e- (Aliphatic Chain)

Table 3: Predicted Infrared (IR) Spectral Data

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~ 3085, 3062, 3027 Medium Aromatic C-H Stretch

~ 2925, 2854 Strong Aliphatic C-H Stretch

~ 1604, 1496, 1454 Medium to Weak Aromatic C=C Bending
Monosubstituted Benzene C-H

~ 748, 698 Strong
Out-of-Plane Bend

~ 650 - 550 Medium to Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Interpretation

[M]* and [M+2]* molecular ion peaks (due to

296/298 .

79Br and 81Br isotopes)
217 [M - Br]*
91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for 1-
Bromo-10-phenyldecane. Instrument parameters may be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-10-phenyldecane in
about 0.7 mL of a deuterated solvent (e.g., CDCIsz). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field
spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to achieve an
adequate signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use
proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary due to the lower natural abundance of 13C
and the presence of non-protonated carbons.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts
using the internal standard (TMS at O ppm). Integrate the signals in the *H NMR spectrum to
determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the
neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid
can be pressed between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). Co-
add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: Perform a background subtraction using a spectrum of the clean ATR
crystal or empty salt plates. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like 1-Bromo-10-phenyldecane, gas chromatography-mass spectrometry (GC-
MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC.

« lonization: Use a standard ionization technique such as Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of
the compound (e.g., m/z 50-400).

» Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of
bromine (*°Br and &1Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to
identify characteristic fragments.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like 1-Bromo-10-phenyldecane.
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General workflow for spectral analysis.

 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Bromo-
10-phenyldecane]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1273156#1-bromo-10-phenyldecane-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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